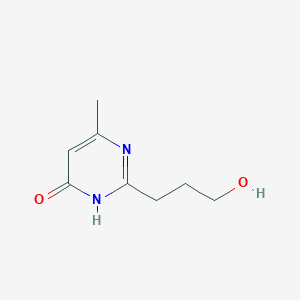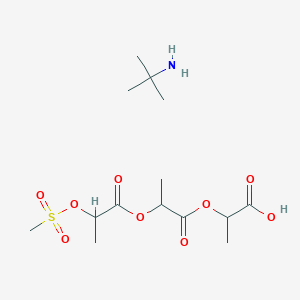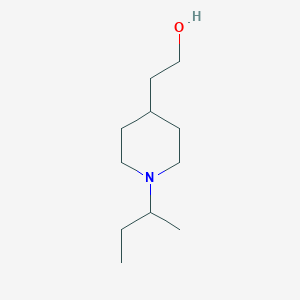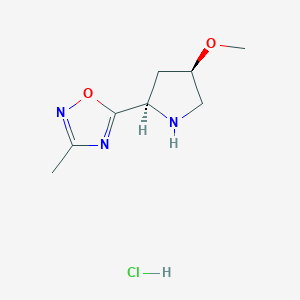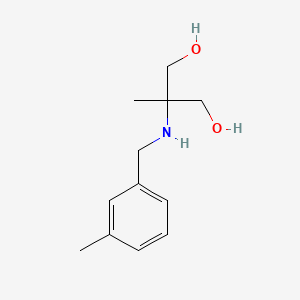![molecular formula C8H9N5O B13346726 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13346726.png)
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide is a heterocyclic compound that features a fused pyrrolo-triazine ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of bromohydrazone intermediates, triazinium dicyanomethylide formation, and multistep synthesis involving transition metal-mediated reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
科学研究应用
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored as a potential antiviral agent, particularly against RNA viruses such as SARS-CoV-2.
Industry: Utilized in the development of new materials with specific electronic or photonic properties
作用机制
The mechanism of action of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can modulate signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for cancer therapy and antiviral treatments .
相似化合物的比较
Similar Compounds
Avapritinib: A kinase inhibitor containing a similar pyrrolo-triazine scaffold.
Remdesivir: An antiviral drug with a related triazine structure.
Brivanib Alaninate: An antitumorigenic drug with a pyrrolo-triazine core
Uniqueness
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of an acetamide group, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C8H9N5O |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide |
InChI |
InChI=1S/C8H9N5O/c9-6(14)4-7-11-8(10)5-2-1-3-13(5)12-7/h1-3H,4H2,(H2,9,14)(H2,10,11,12) |
InChI 键 |
ZNSOGPOPAKSASV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=C1)C(=NC(=N2)CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




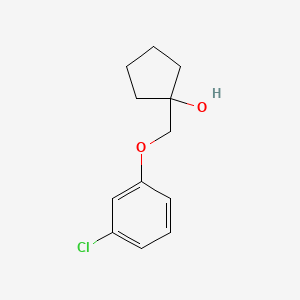
![(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13346667.png)

